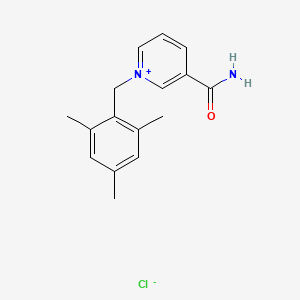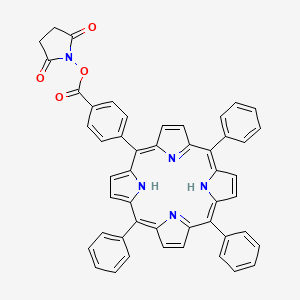
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate is a complex organic compound that combines the structural features of a porphyrin and a succinimide ester. Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. Succinimide esters are commonly used in bioconjugation techniques due to their ability to react with amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with a benzoate group through esterification reactions.
Attachment of the Succinimide Ester: The final step involves the reaction of the functionalized porphyrin with 2,5-dioxopyrrolidin-1-yl ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions would be optimized for yield and efficiency, and the process would be scaled up from laboratory methods.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, affecting its reactivity and stability.
Substitution: The succinimide ester group can react with amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Amine-containing compounds are used for substitution reactions, typically under mild conditions to preserve the integrity of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various oxidized forms of the porphyrin, while substitution reactions with amines will yield amide-linked conjugates.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and diagnostic tools due to its unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate involves its ability to form stable conjugates with amine-containing molecules. The succinimide ester group reacts with primary amines to form amide bonds, which can be used to attach the porphyrin moiety to various biomolecules. This allows for targeted delivery and activation in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate: An amine-reactive ester used in similar bioconjugation applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate apart is its combination of a porphyrin core with a succinimide ester. This unique structure allows it to be used in a variety of applications, from bioconjugation to photodynamic therapy, making it a versatile tool in both research and industrial settings.
Properties
Molecular Formula |
C49H33N5O4 |
|---|---|
Molecular Weight |
755.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate |
InChI |
InChI=1S/C49H33N5O4/c55-43-28-29-44(56)54(43)58-49(57)34-18-16-33(17-19-34)48-41-26-24-39(52-41)46(31-12-6-2-7-13-31)37-22-20-35(50-37)45(30-10-4-1-5-11-30)36-21-23-38(51-36)47(32-14-8-3-9-15-32)40-25-27-42(48)53-40/h1-27,50,53H,28-29H2 |
InChI Key |
HBZTZAOVJWFHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3N7)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)N5)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
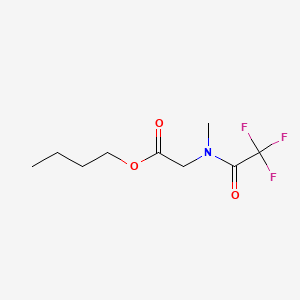

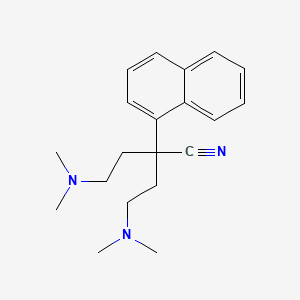
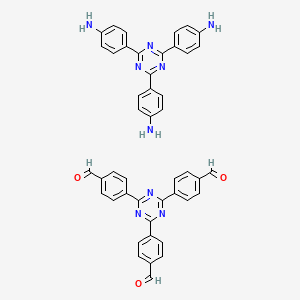
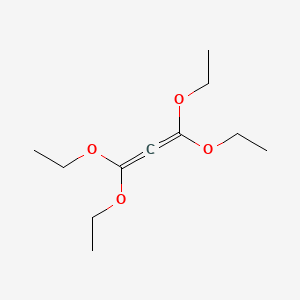


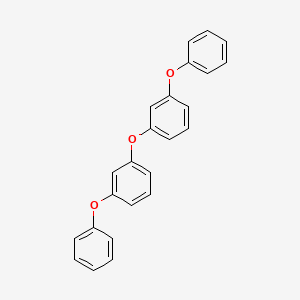
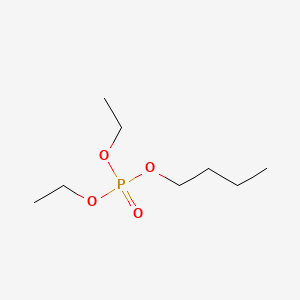
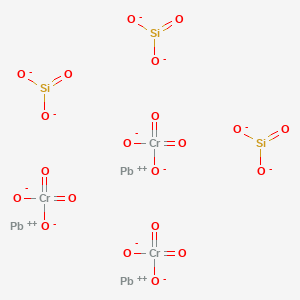
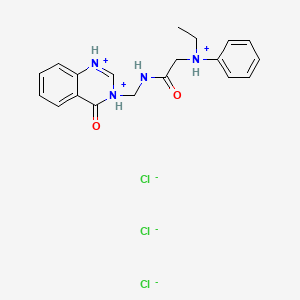
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
